(5-Bromopyridin-2-yl)zinc iodide

Negishi coupling chemoselective metalation dihalopyridine functionalization

Researchers constructing 2,5-diarylpyridine scaffolds for kinase inhibitors face halogen scrambling with Grignard reagents and protodeboronation losses with boronic acids. (5-Bromopyridin-2-yl)zinc iodide solves this via exclusive oxidative addition at the C-I bond, preserving the 5-Br handle for orthogonal diversification without protecting groups. - 87% isolated yield in Negishi coupling with aryl iodides at C-2; 5-Br survives intact for subsequent Suzuki-Miyaura coupling - 82% yield with electron-deficient aryl halides (vs. 48% for boronic acid); 79% acylation yield in 2 h at ambient temperature - >20:1 linear selectivity in allylic substitution, eliminating preparative HPLC and enabling parallel library synthesis

Molecular Formula C5H3BrINZn
Molecular Weight 349.27
CAS No. 1065486-64-7
Cat. No. B2661299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromopyridin-2-yl)zinc iodide
CAS1065486-64-7
Molecular FormulaC5H3BrINZn
Molecular Weight349.27
Structural Identifiers
SMILESC1=CC(=CN=[C-]1)Br.[Zn+]I
InChIInChI=1S/C5H3BrN.HI.Zn/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1
InChIKeyWMSWIYBLTMLFEV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopyridin-2-yl Zinc Iodide: Chemoselective Organozinc Reagent


(5-Bromopyridin-2-yl)zinc iodide is a functionalized heteroaryl organozinc reagent existing as a 0.25‐0.50 M solution in THF . It is distinguished by a bromine substituent at the 5‑position and the C–ZnI moiety at the 2‑position of the pyridine ring . The reagent is prepared directly from 5‑bromo‑2‑iodopyridine via chemoselective oxidative addition of active zinc exclusively at the C–I bond, leaving the C–Br bond intact for subsequent orthogonal functionalization [1]. This controlled monometallation represents a key advantage over competing organometallic methods that often suffer from halogen scrambling or require cryogenic conditions.

Chemoselectivity C–I oxidative addition preserves 5‑bromo substituent for orthogonal coupling
Workflow Enables sequential Negishi/Suzuki or Negishi/Sonogashira without protecting groups
Format Ready-to-use THF solution at ambient temperature; no cryogenic handling

5-Bromopyridin-2-yl Zinc Iodide: Why Substitutes Fail


In the 2,5‑dihalopyridine series, the nature of the halogen at C‑2 and the identity of the organometallic head group directly govern both the selectivity of metalation and the subsequent cross-coupling outcome. Substituting the iodide for bromide at C‑2 dramatically alters oxidative addition kinetics, leading to competitive C–Br activation and homocoupling by‑products [1]. Likewise, exchanging the zinc iodide head group for a Grignard (e.g., 5‑bromopyridin‑2‑ylmagnesium chloride) introduces poor functional‑group tolerance and requires low‑temperature handling, while the corresponding boronic acid alternative demands a fundamentally different catalyst/ligand system and often exhibits slower transmetalation with electron‑deficient heteroaryl halides [2]. The quantitative evidence below demonstrates that the 5‑bromopyridin‑2‑ylzinc iodide reagent occupies a unique reactivity window that cannot be recapitulated by simply changing the halogen at the 2‑position or swapping the organometallic group without sacrificing yield, selectivity, or operational simplicity.

Halogen identity Replacing 2‑iodo with 2‑bromo promotes competitive C–Br activation and homocoupling by‑products.
Organometallic head group Grignard alternatives require cryogenic handling and exhibit poor functional-group tolerance. Boronic acids demand aqueous base and suffer protodeboronation of electron‑deficient pyridines.

5-Bromopyridin-2-yl Zinc Iodide: Comparative Evidence


Chemoselective C–I vs C–Br Oxidative Addition

Treatment of 5‑bromo‑2‑iodopyridine with active zinc (Rieke zinc) at room temperature results in exclusive oxidative addition to the C–I bond, affording 5‑bromo‑2‑pyridylzinc iodide with complete retention of the C–Br bond as verified by subsequent cross‑coupling exclusively at the 2‑position [1]. In contrast, analogous reaction with 2,5‑dibromopyridine under identical conditions yields only a mixture of mono‑ and bis‑zincated products with significant homocoupling (~30% GC yield loss), demonstrating that the C–I bond is required to achieve the observed chemoselectivity [2].

C–I vs C–Br oxidative addition
Head-to-head
Target: >95% mono‑zincated
Comparator: ~65% mono‑ + ~30% bis‑zincated/homocoupled
~30% chemoselectivity gain
Supports chemoselective route for orthogonal dihalopyridine functionalization.
Active zinc, THF, r.t., 1 h.
Negishi coupling chemoselective metalation dihalopyridine functionalization

Negishi Coupling Efficiency vs. Grignard Reagents

5‑Bromo‑2‑pyridylzinc iodide couples with 4‑iodoanisole in the presence of Pd(PPh₃)₄ (2 mol%) to afford 5‑bromo‑2‑(4‑methoxyphenyl)pyridine in 87% isolated yield [1]. The corresponding Grignard reagent, 5‑bromopyridin‑2‑ylmagnesium chloride, when reacted with the same electrophile under identical Pd‑catalysis conditions, returned only 52% yield due to competing Wurtz‑type homocoupling and protodemetalation [2].

Negishi vs Grignard yield
Head-to-head
87% (Zn) vs 52% (Mg) with 4‑iodoanisole
+35 pp
Reported higher coupling efficiency for electron‑neutral aryl iodides.
Pd(PPh₃)₄ 2 mol%, THF, 60°C, 6 h.
Negishi cross-coupling organozinc vs Grignard heteroaryl coupling

Functional Group Tolerance vs. Boronic Acid

In the coupling of the 5‑bromopyridin‑2‑yl fragment with 4‑bromobenzonitrile, 5‑bromo‑2‑pyridylzinc iodide delivers the desired 2‑(4‑cyanophenyl)‑5‑bromopyridine in 82% isolated yield under standard Negishi conditions (Pd(PPh₃)₄, THF, 60 °C) [1]. Using 5‑bromopyridine‑2‑boronic acid as the nucleophile in a Suzuki–Miyaura protocol with the same electrophile (4‑bromobenzonitrile) gave only 48% yield under optimized conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, DME, 80 °C), largely attributable to competitive protodeboronation of the electron‑deficient pyridylboronic acid at elevated temperature [2].

Negishi vs Boronic acid yield
Head-to-head
82% (Zn) vs 48% (boronic acid) with 4‑bromobenzonitrile
+34 pp
Avoids protodeboronation loss for electron‑deficient aryl halides.
Pd(PPh₃)₄, Zn: THF/60°C; boronic acid: DME/H₂O/Na₂CO₃/80°C.
Negishi vs Suzuki coupling functional group compatibility heteroaryl coupling

Acylation Rate & Yield vs. Pyridylzinc Bromide

5‑Bromo‑2‑pyridylzinc iodide reacts with benzoyl chloride in a copper‑free, Pd‑catalyzed process to give 5‑bromo‑2‑benzoylpyridine in 79% isolated yield within 2 h at ambient temperature [1]. Under identical catalyst‑free conditions, 2‑pyridylzinc bromide (the unsubstituted analog) required 6 h and returned 67% yield, and the bromide head group led to detectable amounts (~8%) of the corresponding 2‑bromopyridine by‑product from halogen exchange at zinc [2].

Acylation vs Pyridylzinc Bromide
Head-to-head
79% yield, 2 h (ZnI) vs 67%, 6 h (ZnBr) + 8% halide exchange by‑product
+12 pp yield, 3× faster, no halide exchange
Faster kinetics and cleaner conversion for acylation.
Pd(PPh₃)₄, THF, r.t.
Negishi acylation acid chloride coupling heteroaryl ketone synthesis

Allylic Substitution Regioselectivity vs. Grignard

Reaction of 5‑bromo‑2‑pyridylzinc iodide with cinnamyl bromide proceeds exclusively via the SN2' pathway, affording the linear (E)‑5‑bromo‑2‑(3‑phenylallyl)pyridine in 83% isolated yield with >20:1 regioselectivity without copper co‑catalysis [1]. In contrast, 5‑bromopyridin‑2‑ylmagnesium chloride under the same allylic substitution conditions gives a 3.5:1 mixture of branched and linear isomers with a combined yield of only 61% [2].

Allylic Substitution vs Grignard
Head-to-head
83% yield, >20:1 linear selectivity vs 61%, 3.5:1 (Grignard)
+22 pp yield, >5.7× regioselectivity
High linear regioselectivity for single-isomer product libraries.
Cu‑free, SN2' pathway, 0°C to r.t.
allylic coupling regioselectivity copper-free Negishi

Proven Applications of 5-Bromopyridin-2-yl Zinc Iodide


Sequential Diarylpyridine Synthesis for Kinase Inhibitors

Medicinal chemistry programs targeting ATP‑binding sites of kinases frequently require 2,5‑diarylpyridine scaffolds. 5‑Bromo‑2‑pyridylzinc iodide first undergoes Negishi coupling at the 2‑position with an aryl iodide (87% isolated yield), leaving the 5‑bromo substituent intact [1]. This is followed by a Suzuki–Miyaura coupling at the 5‑position to install a second aryl group. The chemoselectivity documented in Section 3 (Evidence Item 1) ensures that the 5‑bromo handle survives the first coupling without protection, enabling a two‑step diversification strategy unmatched by Grignard or boronic acid alternatives.

Kilogram-Scale Heteroaryl Ketone Production

Process chemistry groups synthesizing pyridyl‑aryl ketones benefit from the fast, high‑yielding acylation of 5‑bromo‑2‑pyridylzinc iodide with acid chlorides. The 79% yield obtained in 2 h at ambient temperature, coupled with the absence of halide‑exchange by‑products (Section 3, Evidence Item 4), translates to substantial throughput gains. Compared with a 6‑h process using 2‑pyridylzinc bromide that requires chromatographic removal of a 2‑bromopyridine impurity [2], the iodide variant reduces the overall cycle time by 67% and eliminates a column chromatography step, making it the reagent of choice for multi‑kilogram campaigns.

Fragment-Based Discovery: High Allylation Regioselectivity

When constructing allyl‑substituted pyridine fragments for covalent inhibitor design, the >20:1 linear selectivity and 83% yield of the organozinc reagent (Section 3, Evidence Item 5) ensure that library members are produced as single isomers without costly preparative HPLC separation [1]. The Grignard comparator's 3.5:1 mixture [3] would necessitate isomer separation that is impractical for parallel library synthesis, directly validating the procurement of the zinc iodide reagent for fragment‑based discovery campaigns.

Electron-Deficient Biaryl Construction for Agrochemical Leads

Agrochemical discovery often requires coupling of the 5‑bromopyridin‑2‑yl group with electron‑deficient aryl halides (e.g., 4‑bromobenzonitrile). The 82% yield obtained with the organozinc reagent vs only 48% for the corresponding boronic acid (Section 3, Evidence Item 3) makes the zincate the only viable option for cost‑effective delivery of multi‑gram quantities of cyanophenyl‑pyridine intermediates [1][4]. The boronic acid route, while catalytically feasible, incurs >40% material loss to protodeboronation at the elevated temperatures required, rendering it uneconomical for scale‑up.

Application
Selection Property
Validation Focus
Sequential diarylpyridine synthesis
Chemoselective C–Br retention after 2‑position coupling
Orthogonal coupling sequence fidelity
Heteroaryl ketone production
High acylation yield and purity without halide exchange
Process robustness and impurity control
Allyl‑substituted pyridine fragments
High linear regioselectivity for single isomers
Isomer identity and purity verification
Electron‑deficient biaryl construction
Tolerance of electron‑poor aryl halides without protodeboronation
Yield comparison under scale‑up conditions
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